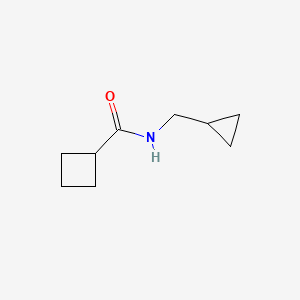
N-(cyclopropylmethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)cyclobutanecarboxamide is a compound that falls within the class of cyclobutanecarboxamides, which are of significant interest in synthetic chemistry due to their potential applications in creating nitrogen-rich building blocks. These compounds are derived from cyclobutanes, a group of cyclic hydrocarbons with a four-carbon ring structure, which have been extensively studied for their unique chemical properties and reactivity patterns .
Synthesis Analysis
The synthesis of cyclobutanecarboxamide derivatives often involves cyclization and annulation reactions, which can be initiated by the ring-opening of small rings such as cyclopropanes and cyclobutanes . For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a compound related to N-(cyclopropylmethyl)cyclobutanecarboxamide, was achieved through a series of reactions starting with the monoalkylation of m-carborane followed by a 2 + 2 cycloaddition using dichloroketene . This process highlights the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of cyclobutanecarboxamide derivatives is characterized by the presence of a cyclobutane ring, which is a four-membered carbon ring, and an amide functional group. The stereochemistry of these compounds can be quite complex, as seen in the synthesis of trisubstituted cyclobutanecarboxamide scaffolds, which can have three contiguous stereocenters and an all-cis stereochemistry . The precise arrangement of atoms in these molecules is crucial for their chemical behavior and potential applications.
Chemical Reactions Analysis
Cyclobutanecarboxamides can undergo various chemical reactions, including C-H activation and arylation. For example, an auxiliary-aided Pd-catalyzed diastereoselective double C-H activation and direct bis-arylation of cyclobutanecarboxamides has been reported, leading to the formation of novel cyclobutane scaffolds . Additionally, cyclobutanecarboxamides can be involved in ring expansion reactions, such as the Wagner-Meerwein rearrangement, which is used to synthesize larger ring systems from smaller precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanecarboxamides are influenced by their molecular structure. The cyclobutane ring imparts strain to the molecule, which can affect its reactivity. For example, cyclobutenecarboxylates, which are closely related to cyclobutanecarboxamides, can undergo thermal ring-opening reactions due to the strain in the four-membered ring . The presence of the amide group also contributes to the compound's properties, such as solubility and potential for hydrogen bonding.
Scientific Research Applications
Synthesis and Characterization
- The identification and synthesis of novel compounds related to N-(cyclopropylmethyl)cyclobutanecarboxamide have been explored in synthetic chemistry. A study highlighted the synthesis and characterization of a research chemical closely related to the cyclobutane series, emphasizing the importance of correct identification due to potential mislabeling of research chemicals. This work underlines the synthetic routes and analytical characterization of novel compounds (McLaughlin et al., 2016).
Biological Activities
- Research into bioactive compounds has identified a variety of natural and synthetic cyclobutane-containing alkaloids and analogs, showing antimicrobial, anticancer, and other significant activities. The structural diversity and biological activities of these compounds highlight their potential in drug discovery and therapeutic applications (Dembitsky, 2007).
Future Directions
The future directions in the research of “N-(cyclopropylmethyl)cyclobutanecarboxamide” and similar compounds could involve the development of new methods for the direct site and diastereoselective synthesis of functionalized carbocycles . This could potentially enable rapid and efficient access to a diverse range of functionalized (poly)cyclic scaffolds .
Mechanism of Action
Target of Action
The primary target of N-(cyclopropylmethyl)cyclobutanecarboxamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
It is known to interact with its target kinase, potentially influencing the kinase’s activity and thus altering cellular processes .
Biochemical Pathways
Given its target, it is likely to impact pathways involvingMitogen-activated protein kinase 14 . This could include pathways related to cell growth and apoptosis.
Result of Action
Given its target, it may influence cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(cyclopropylmethyl)cyclobutanecarboxamide. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its target and exerts its effects .
properties
IUPAC Name |
N-(cyclopropylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9(8-2-1-3-8)10-6-7-4-5-7/h7-8H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOZBOJVLZIRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)
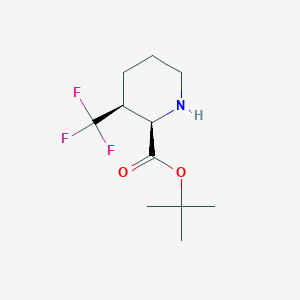
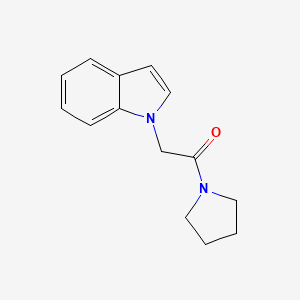
![(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3007276.png)
![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)
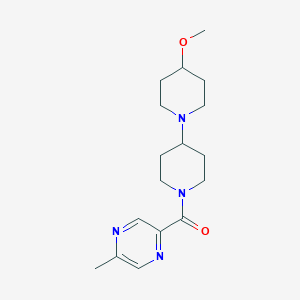


![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B3007285.png)
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)
![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)
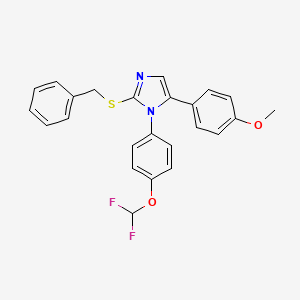
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)